molecular formula C21H23FN2O2 B2573656 N-{5-[2-(4-butylphenyl)acetamido]-2-fluorophenyl}prop-2-enamide CAS No. 1384678-81-2

N-{5-[2-(4-butylphenyl)acetamido]-2-fluorophenyl}prop-2-enamide

Cat. No.: B2573656
CAS No.: 1384678-81-2
M. Wt: 354.425
InChI Key: ZYYAFSSFPSAOMO-UHFFFAOYSA-N
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Description

N-{5-[2-(4-butylphenyl)acetamido]-2-fluorophenyl}prop-2-enamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a complex structure that includes a butylphenyl group, an acetamido group, a fluorophenyl group, and a prop-2-enamide moiety. Its unique chemical configuration makes it an interesting subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(4-butylphenyl)acetamido]-2-fluorophenyl}prop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Preparation of 4-butylphenylacetic acid: This can be achieved through the Friedel-Crafts alkylation of benzene with butyl chloride, followed by oxidation to form the corresponding acetic acid.

    Formation of 2-fluoroaniline: This involves the nitration of fluorobenzene, followed by reduction to obtain 2-fluoroaniline.

    Acylation Reaction: The 4-butylphenylacetic acid is reacted with 2-fluoroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in the intermediate compound.

    Final Step: The intermediate is then reacted with acryloyl chloride under basic conditions to introduce the prop-2-enamide group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(4-butylphenyl)acetamido]-2-fluorophenyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide or alkene groups.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-{5-[2-(4-butylphenyl)acetamido]-2-fluorophenyl}prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{5-[2-(4-butylphenyl)acetamido]-2-fluorophenyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

N-{5-[2-(4-butylphenyl)acetamido]-2-fluorophenyl}prop-2-enamide can be compared with other similar compounds, such as:

    N-{5-[2-(4-methylphenyl)acetamido]-2-fluorophenyl}prop-2-enamide: Similar structure but with a methyl group instead of a butyl group.

    N-{5-[2-(4-ethylphenyl)acetamido]-2-fluorophenyl}prop-2-enamide: Similar structure but with an ethyl group instead of a butyl group.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their substituent groups.

Properties

IUPAC Name

N-[5-[[2-(4-butylphenyl)acetyl]amino]-2-fluorophenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-3-5-6-15-7-9-16(10-8-15)13-21(26)23-17-11-12-18(22)19(14-17)24-20(25)4-2/h4,7-12,14H,2-3,5-6,13H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYAFSSFPSAOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)F)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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